ZM223

Übersicht

Beschreibung

ZM223 ist ein potenter Inhibitor des NEDD8-aktivierenden Enzyms (NAE). Dieses Enzym spielt eine entscheidende Rolle im Ubiquitin-Proteasom-System, das für den Abbau intrazellulärer Proteine verantwortlich ist. This compound hat eine signifikante Antikrebsaktivität gezeigt, insbesondere gegen Darmkrebszellen .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Benzothiazol-Derivate beteiligt sind. Industrielle Produktionsmethoden für this compound beinhalten die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört oft die Steuerung von Temperatur, Druck und die Verwendung bestimmter Lösungsmittel und Katalysatoren .

Vorbereitungsmethoden

ZM223 is synthesized through a series of chemical reactions involving benzothiazole derivatives. . Industrial production methods for this compound involve optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, pressure, and the use of specific solvents and catalysts .

Analyse Chemischer Reaktionen

ZM223 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, wodurch seine biologische Aktivität möglicherweise verändert wird.

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies and Efficacy

2.1 Cancer Types Studied

Research has demonstrated the effectiveness of ZM223 in several cancer types, particularly osteosarcoma and colorectal cancer. The following table summarizes key findings from preclinical studies:

2.2 Case Studies

- Osteosarcoma Models: In studies involving U-2 OS cells, treatment with this compound resulted in notable reductions in cell proliferation and increased rates of apoptosis. The compound's ability to induce G2/M phase arrest was particularly emphasized, indicating its potential as a therapeutic agent against osteosarcoma .

- Colorectal Cancer Models: In HCT-116 colorectal cancer cells, this compound exhibited potent anti-proliferative effects with an IC50 value of 0.1 µM. This suggests that this compound may be effective even at low concentrations, making it a promising candidate for further development in clinical settings .

Clinical Implications

While this compound is currently in preclinical stages, its mechanisms suggest potential applications as a therapeutic agent in combination with other treatments such as chemotherapy or radiation therapy. By enhancing the efficacy of these standard treatments through neddylation inhibition, this compound could play a critical role in improving patient outcomes.

Wirkmechanismus

ZM223 exerts its effects by inhibiting the NEDD8 activating enzyme (NAE). This enzyme is essential for the conjugation of NEDD8 to substrate proteins, a process known as neddylation. By inhibiting NAE, this compound disrupts the neddylation pathway, leading to the accumulation of unmodified proteins and subsequent cellular stress. This mechanism is particularly effective in cancer cells, where the disruption of protein degradation pathways can induce cell death .

Vergleich Mit ähnlichen Verbindungen

ZM223 ist einzigartig in seiner starken Hemmung des NEDD8-aktivierenden Enzyms. Ähnliche Verbindungen umfassen:

Pevonedistat (MLN4924): Ein weiterer NAE-Inhibitor mit ähnlicher Antikrebsaktivität.

TAS4464: Ein hochspezifischer NAE-Inhibitor mit potenter Antikrebsaktivität.

Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in seinen Bindungseigenschaften und seinem Potenzial, Resistenzmechanismen in der Krebstherapie zu überwinden.

Biologische Aktivität

ZM223 is a novel compound recognized for its role as a NEDD8-activating enzyme (NAE) inhibitor. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in targeting the neddylation pathway, which is crucial for the regulation of various cellular processes including cell cycle progression, apoptosis, and DNA repair.

NEDD8 (Neural Precursor Cell Expressed Developmentally Downregulated 8) is a ubiquitin-like protein that modifies cullin-RING ligases (CRLs), a major family of E3 ubiquitin ligases. Neddylation enhances the activity of CRLs, facilitating the ubiquitination and subsequent degradation of target proteins. Inhibition of NEDD8 activation by this compound disrupts this process, leading to the accumulation of CRL substrates and inducing cell cycle arrest and apoptosis in cancer cells.

Research Findings

1. In Vitro Studies:

this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the nanomolar range for HCT-116 and U-2OS cell lines, specifically 100 nM and 122 nM respectively .

2. Impact on Cancer Cell Lines:

The biological activity of this compound was evaluated across different cancer types:

- Osteosarcoma: Preclinical studies indicate that this compound effectively inhibits osteosarcoma cell proliferation .

- Colon Cancer: The compound showed promising results in inhibiting growth in colon cancer cell lines, suggesting its potential as a therapeutic agent against colorectal malignancies .

Data Table: Biological Activity of this compound

| Cell Line | IC50 (nM) | Effects Observed | References |

|---|---|---|---|

| HCT-116 | 100 | Induces apoptosis and cell cycle arrest | |

| U-2OS | 122 | Inhibits proliferation | |

| Osteosarcoma | NA | Promotes cell death |

Case Studies

Several studies have highlighted the potential of this compound in cancer treatment:

- Study on Osteosarcoma: A study published in Theranostics indicated that this compound's inhibition of neddylation led to reduced tumor growth in osteosarcoma models, supporting its role as a promising candidate for further clinical development .

- Combination Therapies: Research also explored the efficacy of combining this compound with traditional chemotherapeutics, showing enhanced anti-tumor effects and improved survival rates in xenograft models .

Eigenschaften

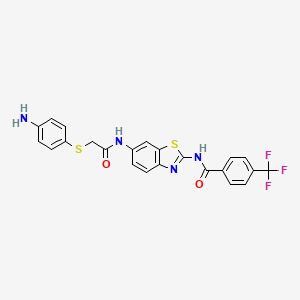

IUPAC Name |

N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKZMFJCSEUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.